7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione
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Overview
Description
7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione: is a fluorinated organic compound with the molecular formula C10H9F7O2 . It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4,6-nonadione using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted non-2-ene-4,6-dione derivatives.
Scientific Research Applications
Chemistry:
- Used as a chelating agent in coordination chemistry for the synthesis of metal complexes .
- Acts as a fluorinating agent in organic synthesis .
Biology:
- Utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
Medicine:
- Investigated for its potential use in drug development as a scaffold for designing new pharmaceuticals .
Industry:
Mechanism of Action
The mechanism by which 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, leading to enzyme inhibition or protein denaturation . The compound can also act as a chelating agent , binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyloctane-4,6-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness: 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione is unique due to its specific arrangement of fluorine atoms and the presence of a non-2-ene-4,6-dione backbone. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
559-99-9 |
---|---|
Molecular Formula |
C10H9F7O2 |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
7,7,8,8,9,9,9-heptafluoro-2-methylnon-2-ene-4,6-dione |
InChI |
InChI=1S/C10H9F7O2/c1-5(2)3-6(18)4-7(19)8(11,12)9(13,14)10(15,16)17/h3H,4H2,1-2H3 |
InChI Key |
NOQZTHSTUPFMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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